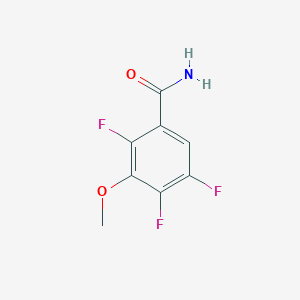

2,4,5-Trifluoro-3-methoxybenzamide

Description

Contextual Significance of Fluorinated Benzamide (B126) Scaffolds in Organic Chemistry

Fluorinated benzamide scaffolds are of profound importance in modern organic chemistry, particularly in the realm of medicinal and agrochemical research. The incorporation of fluorine atoms into a benzamide framework can dramatically alter the parent molecule's physicochemical and biological properties.

The strategic placement of fluorine can influence a molecule's:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby prolonging the active duration of a compound.

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, enhancing binding affinity and potency.

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes.

Conformation: The size and electronic nature of fluorine can lock a molecule into a specific conformation that is optimal for biological activity.

These attributes have led to the integration of fluorinated benzamide structures into a wide array of biologically active compounds. The precursor to the title compound, 2,4,5-Trifluoro-3-methoxybenzoic acid, for instance, is noted as a key intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com It is used as a precursor for preparing quinolone derivatives and can form organotin(IV) complexes. chemicalbook.com

Historical Perspective on the Emergence of 2,4,5-Trifluoro-3-methoxybenzamide in Chemical Synthesis and Design

The emergence of this compound is intrinsically linked to the development of synthetic routes to its precursor, 2,4,5-trifluoro-3-methoxybenzoyl chloride. chemicalbook.comchemicalbook.comscbt.com The synthesis of this key intermediate has been a subject of industrial and academic interest, with various methods patented over the years.

A prominent industrial preparation method starts from tetrachlorophthalic anhydride (B1165640). google.com This multi-step process involves:

Imidization with methylamine (B109427) to form N-methyl tetrachlorophthalimide.

Fluorine substitution using an alkali metal fluoride (B91410) to yield N-methyl tetrafluorophthalimide (B2386555).

Reaction with sodium hydroxide (B78521), which opens the imide ring and substitutes a fluorine atom with a hydroxyl group, followed by decarboxylation and acidification to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.

Methylation of the hydroxyl group using dimethyl sulfate (B86663) to give 2,4,5-trifluoro-3-methoxybenzoic acid. google.com

Finally, reaction with a chlorinating agent like thionyl chloride in the presence of N,N-dimethylformamide (DMF) to produce the target precursor, 2,4,5-trifluoro-3-methoxybenzoyl chloride. google.com

Alternative and improved synthetic routes have also been developed, aiming for higher yields, greater purity, and more environmentally friendly processes. For example, a method starting from tetrafluorophthalic acid has been disclosed, which involves defluorination-hydroxylation, decarboxylation, and methylation with dimethyl carbonate, a less toxic reagent than dimethyl sulfate. google.com

Once the 2,4,5-trifluoro-3-methoxybenzoyl chloride is obtained, the synthesis of this compound can be readily achieved through standard amidation reactions. This typically involves reacting the acid chloride with ammonia (B1221849) or a primary or secondary amine.

Data Tables

Due to the limited availability of public data for this compound, the following tables provide information on its immediate precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid.

Table 1: Physicochemical Properties of 2,4,5-Trifluoro-3-methoxybenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 112811-65-1 | sigmaaldrich.com |

| Molecular Formula | C₈H₅F₃O₃ | sigmaaldrich.com |

| Molecular Weight | 206.12 g/mol | sigmaaldrich.com |

| Melting Point | 105-112 °C | chemicalbook.comsigmaaldrich.com |

| Density | 1.472 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.503 | chemicalbook.com |

Table 2: Spectroscopic and Computational Data for 2,4,5-Trifluoro-3-methoxybenzoic Acid

| Data Type | Identifier/Value | Source(s) |

| SMILES | COc1c(F)c(F)cc(C(O)=O)c1F | sigmaaldrich.com |

| InChI | 1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13) | sigmaaldrich.com |

| InChIKey | YVJHZWWMKFQKDC-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGBBPYUJDPXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379492 | |

| Record name | 2,4,5-trifluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-64-0 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trifluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5 Trifluoro 3 Methoxybenzamide and Its Derivatives

Direct Synthesis Routes for 2,4,5-Trifluoro-3-methoxybenzamide

The direct synthesis of this compound primarily originates from its corresponding carboxylic acid, 2,4,5-trifluoro-3-methoxybenzoic acid. This process hinges on the effective activation of the carboxylic acid group to facilitate the formation of an amide bond with an amine.

Synthesis from 2,4,5-Trifluorobenzoic Acid Precursors

A common starting point for the synthesis of this compound is 2,4,5-trifluorobenzoic acid. sigmaaldrich.com However, the direct precursor is 2,4,5-trifluoro-3-methoxybenzoic acid. nih.govsigmaaldrich.com One patented method describes the synthesis of this key intermediate from tetrafluorophthalic acid. google.com This process involves a sequence of reactions including defluorination-hydroxylation, acidification-decarboxylation to yield 2,4,5-trifluoro-3-hydroxybenzoic acid, followed by a methylation reaction with dimethyl carbonate to produce 2,4,5-trifluoro-3-methoxybenzoic acid. google.com An alternative route starts with tetrachlorophthalic anhydride (B1165640), which undergoes a series of transformations including imidization, fluorine substitution, and eventually methylation to yield the same benzoic acid derivative. google.com

Another approach involves the reaction of a tetrafluorophthalimide (B2386555) with an alkali metal hydroxide (B78521). This reaction produces a mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide. google.com These intermediates are then methylated and subsequently acidified to produce 3-methoxy-2,4,5-trifluorobenzoic acid. google.com

| Starting Material | Key Transformations | Intermediate Product |

| Tetrafluorophthalic acid | Defluorination-hydroxylation, acidification-decarboxylation, methylation | 2,4,5-Trifluoro-3-methoxybenzoic acid |

| Tetrachlorophthalic anhydride | Imidization, fluorine substitution, hydroxylation, decarboxylation, methylation | 2,4,5-Trifluoro-3-methoxybenzoic acid |

| Tetrafluorophthalimide | Reaction with alkali metal hydroxide, methylation, acidification | 3-Methoxy-2,4,5-trifluorobenzoic acid |

Role of Carboxylic Acid Activation and Amide Bond Formation

The conversion of a carboxylic acid to an amide is not a spontaneous reaction and requires the "activation" of the carboxylic acid. This is a fundamental concept in organic synthesis, aimed at making the carboxyl group more susceptible to nucleophilic attack by an amine. encyclopedia.pubdiva-portal.org

A widely used method for activating carboxylic acids is their conversion to a more reactive acyl derivative, such as an acyl chloride. prepchem.com In the context of this compound synthesis, the precursor 2,4,5-trifluoro-3-methoxybenzoic acid is often converted to 2,4,5-trifluoro-3-methoxybenzoyl chloride. google.comgoogle.com This acyl chloride is highly reactive and readily undergoes nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide.

Modern synthetic methods are increasingly focused on "one-pot" procedures that avoid the isolation of reactive intermediates like acyl chlorides. nih.gov These methods often employ coupling reagents that activate the carboxylic acid in situ. nih.govrsc.org Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH2CF3)3), have proven effective for the direct amidation of a wide variety of carboxylic acids and amines. nih.gov This approach is advantageous as it often allows for simpler purification procedures. nih.gov The reaction proceeds by forming a reactive acyloxyborate intermediate, which is then attacked by the amine to form the amide bond.

Synthesis of Key Intermediates Incorporating the 2,4,5-Trifluoro-3-methoxybenzoyl Moiety

The synthesis of derivatives of this compound often proceeds through key intermediates that already contain the core 2,4,5-trifluoro-3-methoxybenzoyl structure. These intermediates provide a versatile platform for further chemical modifications.

Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride

As previously mentioned, 2,4,5-trifluoro-3-methoxybenzoyl chloride is a crucial intermediate. google.comgoogle.com Its synthesis is typically achieved by treating 2,4,5-trifluoro-3-methoxybenzoic acid with a chlorinating agent. google.com Thionyl chloride (SOCl2) is a common reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com Another method utilizes oxalyl chloride in a suitable solvent like dichloromethane (B109758). prepchem.com

A patented industrial preparation method for 2,4,5-trifluoro-3-methoxybenzoyl chloride starts from tetrachlorophthalic anhydride. google.com The multi-step process involves:

Reaction with methylamine (B109427) to form N-methyl tetrachlorophthalimide.

Reaction with an alkali metal fluoride (B91410) to yield N-methyl tetrafluorophthalimide.

Reaction with sodium hydroxide to produce 2,4,5-trifluoro-3-hydroxy sodium phthalate, followed by decarboxylation and acidification to give 2,4,5-trifluoro-3-hydroxybenzoic acid.

Methylation with dimethyl sulfate (B86663) to obtain 2,4,5-trifluoro-3-methoxybenzoic acid.

Finally, reaction with thionyl chloride and DMF to produce the desired 2,4,5-trifluoro-3-methoxybenzoyl chloride. google.com

| Precursor | Reagent(s) | Product |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | Thionyl chloride (SOCl2), N,N-dimethylformamide (DMF) | 2,4,5-Trifluoro-3-methoxybenzoyl chloride |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | Oxalyl chloride, Dichloromethane | 2,4,5-Trifluoro-3-methoxybenzoyl chloride |

Related Methoxytrifluorobenzonitrile as a Synthetic Precursor

Another important synthetic precursor is 2,4,5-trifluoro-3-methoxybenzonitrile. vulcanchem.com The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or can be used in the construction of heterocyclic rings. vulcanchem.com The synthesis of this benzonitrile (B105546) can be achieved from the corresponding aniline (B41778) through a Sandmeyer-type reaction, which involves the formation of a diazonium salt followed by reaction with a cyanide source, such as copper(I) cyanide. vulcanchem.com

Derivatization Strategies for this compound Analogues

The core structure of this compound can be modified to create a library of analogues for structure-activity relationship (SAR) studies in drug discovery. A primary point of diversification is the amide nitrogen. By reacting 2,4,5-trifluoro-3-methoxybenzoyl chloride with a variety of primary and secondary amines, a wide range of N-substituted benzamides can be synthesized. For instance, the synthesis of Benzamide (B126), 2,4,5-trifluoro-3-methoxy-N-(hept-2-yl)- has been documented, showcasing the potential for introducing alkyl chains with varying lengths and branching. chemeo.com

N-Substituted Benzamide Derivatization

A key strategy in the development of novel therapeutic agents based on the this compound scaffold is the modification of the amide nitrogen. This is typically achieved through various amide coupling reactions, leading to a diverse range of N-substituted derivatives with distinct biological activities.

The synthesis of N-(cyclopropylcarbamoyl)-2,4,5-trifluoro-3-methoxybenzamide is a notable example of N-substituted benzamide derivatization. This compound is a key intermediate in the synthesis of more complex molecules. The rationale for introducing a cyclopropyl (B3062369) group is often to improve the metabolic stability and binding affinity of the final compound. The sp2 character of the cyclopropyl group can enhance hydrogen bonding capabilities of the adjacent amide NH group. nih.gov

The formation of this derivative typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with cyclopropylamine. The benzoyl chloride itself can be prepared from 2,4,5-trifluoro-3-methoxybenzoic acid. google.com The latter is synthesized from tetrafluorophthalic acid through a sequence of defluorination-hydroxylation, acidification-decarboxylation, and methylation reactions. google.com

A related area of research has focused on the development of prodrugs to improve the pharmaceutical properties of the parent compounds. For instance, a prodrug of a p38α MAP kinase inhibitor, which contains a cyclopropylcarbamoyl moiety, was developed to address issues of pH-dependent solubility and exposure. nih.gov This highlights the importance of the N-substituent in modulating the physicochemical properties of the molecule.

The synthesis of N-(2,6-dioxo-3-piperidyl)-2,4,5-trifluoro-3-methoxybenzamide involves the coupling of the 2,4,5-trifluoro-3-methoxybenzoyl moiety with a 3-amino-2,6-dioxopiperidine group. This class of compounds, often referred to as immunomodulatory imide drugs (IMiDs), has garnered significant attention for its therapeutic potential.

The synthesis of related 2-(2,6-dioxopiperidin-3-yl)isoindolin-1-ones has been achieved by coupling α-aminoglutarimide hydrochloride with a substituted methyl 2-bromomethylbenzoate. google.com Another approach involves the reaction of 4-fluorobenzohydrazide with phthalic anhydride to form 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. eurjchem.com The synthesis of deuterated analogs, such as 2,6-dioxo-3-phthalimidopiperidine-3,4,4,5,5-d5, has also been reported, starting from L-deuterio-glutamic acid. nih.gov These synthetic strategies could potentially be adapted for the preparation of N-(2,6-dioxo-3-piperidyl)-2,4,5-trifluoro-3-methoxybenzamide.

The general synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and 1-oxoisoindolines often involves the reaction of an appropriately substituted phthalic anhydride with a glutamine derivative. For example, 3-(3-nitrophthalimido)-3-methylpiperidine-2,6-dione can be prepared and subsequently reduced to the corresponding amino derivative. google.com

Amide bond formation is a cornerstone of organic synthesis and is frequently employed in the derivatization of this compound. luxembourg-bio.comresearchgate.net These reactions typically involve the activation of the carboxylic acid group of 2,4,5-trifluoro-3-methoxybenzoic acid, followed by reaction with a suitable amine. researchgate.net

A wide variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and disadvantages. luxembourg-bio.com Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP). luxembourg-bio.combachem.com The choice of coupling reagent can be critical, especially when dealing with sterically hindered or electronically deactivated substrates. researchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used to suppress side reactions and reduce racemization. luxembourg-bio.com

The reaction conditions, including the choice of solvent and base, can also have a significant impact on the efficiency of the coupling reaction. For instance, in the synthesis of certain pharmaceutical intermediates, amide coupling reactions may be carried out in the presence of a non-nucleophilic base. google.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used, but can lead to the formation of insoluble byproducts. bachem.com |

| Aminium/Uronium Salts | HATU, HBTU, COMU | Highly efficient, but can react with free amino groups to form guanidinium (B1211019) byproducts. luxembourg-bio.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings. |

| Triazine Derivatives | DMTMM | Can be used in aqueous or alcoholic solutions. bachem.com |

Integration into Larger Molecular Architectures (e.g., Quinazolinediones, Pyrazoles)

The this compound moiety can be incorporated into larger, more complex heterocyclic systems, such as quinazolinediones and pyrazoles, to generate novel compounds with enhanced biological activity.

The synthesis of quinazolinedione derivatives has been explored for their potential as antibacterial agents. nih.gov These syntheses often involve the N-alkylation of a pre-formed quinazoline-2,4(1H,3H)-dione scaffold. nih.gov In a similar vein, the this compound unit could be tethered to a quinazolinedione core. The synthesis of related triazolo[1,5-a]quinazolines has been reported, starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. researchgate.net Furthermore, various quinazoline (B50416) derivatives have been investigated as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinases. nih.gov

Pyrazoles are another important class of heterocycles that can be synthesized incorporating the this compound structure. The synthesis of fluorinated pyrazole (B372694) derivatives has been achieved through various routes, including the cyclization of fluorinated cyanoketene N,S-acetals. acs.org A general method for preparing 5-aminopyrazoles involves the reaction of N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamides with hydrazine. acs.org The resulting aminopyrazole can then be used as a building block for the synthesis of fused heterocyclic systems like pyrazolo[5,1-c] brittonsfu.comnih.govorganic-chemistry.orgtriazines and cycloalka[e]pyrazolo[1,5-a]pyrimidines. acs.org The synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally related to flavonoids, has also been reported through multicomponent reactions. nih.govnih.gov

Fluorination Strategies in Benzamide Synthesis and Modification

The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. nih.gov Fluorination can enhance metabolic stability, lipophilicity, and binding affinity. nih.gov Various methods have been developed for the fluorination of benzamides and related compounds.

Direct C-H fluorination has emerged as a powerful tool for the late-stage introduction of fluorine into complex molecules. brittonsfu.com Photocatalytic methods using reagents like N-fluorobenzenesulfonimide (NFSI) have shown excellent functional group tolerance. brittonsfu.com Metal-catalyzed C-H fluorination, for instance using copper catalysts, has also been reported. organic-chemistry.org

Electrophilic fluorinating agents such as Selectfluor are commonly used to introduce fluorine atoms. organic-chemistry.org For example, a mild iron(II)-catalyzed C-F functionalization of benzylic sp3 C-H bonds using Selectfluor has been developed. organic-chemistry.org Nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) can be used for the deoxyfluorination of dicarbonyl compounds to produce difluoroamides, although these reagents can be hazardous. nih.gov

The synthesis of fluorinated building blocks is another important strategy. For example, 2,4,5-trifluoro-3-methoxybenzoic acid can be prepared from tetrafluorophthalic acid. google.com The synthesis of aryldifluoroamides has been achieved through a copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroamides. nih.gov This method is tolerant of a wide range of functional groups.

| Fluorination Strategy | Reagents/Catalysts | Key Features |

| Direct C-H Fluorination | NFSI, Decatungstate (photocatalytic) brittonsfu.com | Allows for late-stage fluorination of complex molecules. brittonsfu.com |

| Electrophilic Fluorination | Selectfluor, Iron(II) acetylacetonate (B107027) organic-chemistry.org | Useful for the fluorination of C-H bonds. organic-chemistry.org |

| Nucleophilic Fluorination | DAST | Can be used for deoxyfluorination but requires careful handling. nih.gov |

| Synthesis of Fluorinated Building Blocks | From tetrafluorophthalic acid google.com | Provides access to key fluorinated intermediates. google.com |

| Cross-Coupling Reactions | Copper catalysts, α-silyldifluoroamides nih.gov | Enables the synthesis of aryldifluoroamides. nih.gov |

Advanced Chemical Reactivity and Transformation Studies of 2,4,5 Trifluoro 3 Methoxybenzamide Scaffolds

Reaction Mechanisms and Pathways in the Synthesis of Derivatives

The synthesis of derivatives from the 2,4,5-Trifluoro-3-methoxybenzamide core often involves transformations at the amide functionality or substitutions on the aromatic ring. Understanding the underlying mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.

The formation of an amide bond is a cornerstone of organic synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable salt. rsc.orgacs.org Therefore, the synthesis of substituted benzamides from a corresponding benzoic acid precursor requires the activation of the carboxylic acid.

The most common strategy involves converting the carboxylic acid into a more electrophilic species. rsc.orgnih.gov This can be achieved using a variety of coupling reagents. The general mechanism begins with the activation of the carboxylic acid's carbonyl group by a coupling agent. This forms a highly reactive intermediate, such as an O-acylisourea when using carbodiimides like DCC or EDC. nih.gov This activated intermediate is then susceptible to nucleophilic attack by an amine. The subsequent collapse of the tetrahedral intermediate and elimination of the coupling agent's byproduct yields the desired amide. nih.gov

To enhance reaction efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) are often employed. nih.govnih.gov HOBt can react with the activated intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine. nih.gov

A general representation of this two-step, one-pot process is depicted below:

Activation: The carboxylic acid reacts with a coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.

Coupling: The amine attacks the activated intermediate, leading to the formation of the amide bond and the release of a urea (B33335) byproduct.

| Coupling Reagent | Additive | Typical Solvent | General Features |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | HOBt, DMAP | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Forms a urea byproduct that is often insoluble. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | HOBt | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Water-soluble urea byproduct, facilitating easier workup. nih.gov |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | DIPEA | N,N-Dimethylformamide (DMF) | An aminium salt that forms a highly reactive ester with the carboxylic acid. researchgate.net |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) | DIPEA | N,N-Dimethylformamide (DMF) | Similar to HBTU but often faster and with less racemization. nih.govresearchgate.net |

This table presents common coupling reagents used in amide bond formation. The choice of reagent and conditions depends on the specific substrates and desired outcome.

The this compound ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is a direct consequence of the three strongly electron-withdrawing fluorine atoms, which significantly lower the electron density of the aromatic ring, making it electrophilic and prone to attack by nucleophiles. acs.orgacs.org

The mechanism of an SNAr reaction is a two-step process:

Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemrxiv.org

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). acs.org

The regioselectivity of SNAr on the this compound ring is governed by the combined electronic and steric effects of the substituents.

Fluorine Atoms: As powerful activating groups, they make the carbons they are attached to electrophilic. Substitution preferentially occurs at positions ortho and para to the activating groups. acs.org

Methoxy (B1213986) Group (-OCH₃): This group is a π-donor through resonance and σ-withdrawing through induction. In the context of SNAr, its π-donating effect can deactivate the ring towards nucleophilic attack. researchgate.net However, its position at C3 will influence the electron density at the other positions.

Benzamide (B126) Group (-CONH₂): This group is electron-withdrawing and will further activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it.

Considering the substitution pattern, nucleophilic attack is most likely to occur at the C2 or C4 positions, which are para and ortho, respectively, to the fluorine at C5, and also influenced by the other substituents. The fluorine at C5 is para to the fluorine at C2 and ortho to the fluorine at C4. The precise location of substitution can be sensitive to the nature of the incoming nucleophile and the reaction conditions. rsc.org

Tandem and Cascade Reactions Utilizing this compound Moieties

The unique electronic and steric properties of the this compound scaffold can be leveraged in sophisticated tandem and cascade reactions to rapidly build molecular complexity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds, respectively. These reactions are highly effective with fluorinated aryl halides. researchgate.netatlanchimpharma.com

In a Suzuki-Miyaura coupling , an aryl halide (or triflate) is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl fluoride (B91410) (C-F bond activation) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Buchwald-Hartwig amination follows a similar catalytic cycle but involves the coupling of an aryl halide with an amine to form a C-N bond. youtube.com The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high efficiency in these transformations, especially with challenging substrates like aryl fluorides. nih.gov

This table provides generalized conditions for Palladium-catalyzed coupling reactions on aryl halides. Specific conditions may vary based on the reactivity of the fluorinated benzamide.

The amide group in a benzamide can act as an effective directing group in transition metal-catalyzed C-H activation reactions. Rhodium(III) catalysts are particularly effective in promoting the ortho-C-H activation of benzamides. nih.govacs.org The reaction is believed to proceed through an N-H metalation of the amide, followed by an ortho C-H activation to form a five-membered rhodacycle intermediate. nih.gov

This rhodacycle is a key intermediate that can be trapped by various coupling partners, such as alkynes or isocyanides, in an annulation cascade to construct polycyclic heterocyclic systems like isoquinolones or 3-(imino)isoindolinones. nih.govacs.org

The general mechanism involves:

Formation of a Rh(III) catalyst.

Coordination of the benzamide and C-H/N-H activation to form a rhodacycle.

Insertion of a coupling partner (e.g., alkyne) into the Rh-C bond.

Reductive elimination to form the final product and regenerate the active catalyst.

This strategy allows for the direct and atom-economical construction of complex scaffolds from simple starting materials. The electronic nature of the fluorinated benzamide ring would be expected to influence the rate and efficiency of the C-H activation step.

Radical cyclization reactions offer a powerful method for the synthesis of cyclic compounds, including nitrogen-containing heterocycles. wikipedia.org For a substrate like an N-allyl-2,4,5-trifluoro-3-methoxybenzamide, radical cyclization can be initiated to form dihydroisoquinolinone derivatives.

These reactions typically proceed through three main steps: wikipedia.org

Radical Generation: An aryl radical is generated on the benzamide ring, often through photoredox catalysis or other radical initiation methods. rsc.orgacs.org

Radical Cyclization: The aryl radical undergoes an intramolecular addition to the double bond of the N-allyl group. This cyclization is typically rapid and follows an exo trajectory to form a six-membered ring.

Quenching: The resulting alkyl radical is quenched to yield the final product.

Functional Group Transformations and Interconversions of this compound Scaffolds

The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the electron-rich methoxy group, the electron-withdrawing trifluorinated benzene (B151609) ring, and the versatile amide moiety. This section delves into advanced studies concerning the transformation and interconversion of these functional groups, which are pivotal for the synthesis of novel derivatives with potential applications in various fields of chemical and pharmaceutical research.

Carbonyl Activation and Amidation

The synthesis of this compound and its N-substituted derivatives typically originates from the corresponding carboxylic acid, 2,4,5-trifluoro-3-methoxybenzoic acid. The conversion of the carboxylic acid to the benzamide is a fundamental transformation that involves the activation of the carbonyl group.

A primary and well-established method for this activation is the conversion of the benzoic acid to its more reactive acid chloride derivative, 2,4,5-trifluoro-3-methoxybenzoyl chloride. researchgate.net This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia (B1221849) or a primary/secondary amine to furnish the desired benzamide. This classical two-step approach is widely employed for its efficiency and broad substrate scope. For instance, the synthesis of the related 2,4-difluoro-3-methoxybenzamide (B1309739) follows this exact pathway, starting from 2,4-difluoro-3-methoxybenzoic acid. sci-hub.se

Direct amidation of carboxylic acids offers a more atom-economical alternative by avoiding the isolation of the acid chloride intermediate. Modern catalytic systems have been developed to facilitate this transformation. One such method involves the use of a titanium(IV) fluoride (TiF₄) catalyst. rsc.org This Lewis acidic catalyst activates the carboxylic acid group, rendering it susceptible to nucleophilic attack by an amine. The general procedure involves mixing the carboxylic acid and the amine in the presence of the catalyst, often in a suitable solvent like dichloromethane (DCM), followed by purification to isolate the amide product. rsc.org While this specific methodology has been demonstrated for a range of benzamides, its application to a polyfluorinated substrate like 2,4,5-trifluoro-3-methoxybenzoic acid would be a logical extension.

Another strategy for amide bond formation is through coupling reagents commonly used in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), can be used to form an active ester intermediate in situ, which then reacts with the amine to yield the amide. These methods are particularly useful when dealing with sensitive substrates due to their mild reaction conditions.

The reactivity of the amide group itself can be further modulated. Amide activation using triflic anhydride (B1165640) (Tf₂O) can generate a highly electrophilic intermediate. This activation can facilitate subsequent reactions such as nucleophilic additions or cycloadditions, expanding the synthetic utility of the benzamide scaffold. mdpi.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | SOCl₂ or (COCl)₂, then R¹R²NH | 2,4,5-Trifluoro-3-methoxy-N,N-R¹R²-benzamide | Acyl-Halogenation/Amidation |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | R¹R²NH, TiF₄ | 2,4,5-Trifluoro-3-methoxy-N,N-R¹R²-benzamide | Direct Catalytic Amidation |

| 2,4,5-Trifluoro-3-methoxybenzoic acid | R¹R²NH, DCC/HOBt or EDC/HOBt | 2,4,5-Trifluoro-3-methoxy-N,N-R¹R²-benzamide | Coupling Agent Mediated Amidation |

| N-substituted-2,4,5-Trifluoro-3-methoxybenzamide | Triflic Anhydride (Tf₂O) | Electrophilic Amide Intermediate | Amide Activation |

Demethylation and Alkylation Strategies on Methoxy Groups in Related Benzamides

The methoxy group on the this compound scaffold is a key site for functional group interconversion, offering a handle for structural diversification. Demethylation to the corresponding phenol (B47542) opens up possibilities for introducing a wide array of new functionalities through O-alkylation or other reactions of the hydroxyl group.

Demethylation

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, though it often requires harsh conditions due to the stability of the C(sp²)-O bond. nih.govrsc.org The electron-withdrawing nature of the trifluorinated ring in this compound can further influence the reactivity of the methoxy group.

Several classical and modern reagents are employed for demethylation:

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl methyl ethers. nih.gov The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Given its high reactivity, the reaction is usually performed at low temperatures. nih.gov

Aluminum Trichloride (AlCl₃): Another strong Lewis acid that can effect demethylation, often requiring heating. nih.gov In some cases, regioselective demethylation can be achieved. For example, in 3,4,5-trimethoxy benzoic acid esters, AlCl₃ can selectively cleave the p-methoxy group. nih.gov

Strong Brønsted Acids: Reagents like 47% hydrobromic acid (HBr) can be used, typically at high temperatures, to protonate the ether oxygen, facilitating a nucleophilic attack by the bromide ion on the methyl group. nih.gov

Thiolates: Nucleophilic cleavage using thiolates, such as those derived from ethanethiol (B150549) or odorless long-chain thiols like 1-dodecanethiol (B93513) in the presence of a base, provides an alternative under basic conditions. nih.govnih.govresearchgate.net This method can be advantageous for substrates sensitive to strong acids.

Biocatalysis: Enzymatic systems, such as the Rieske monooxygenase from Pseudomonas sp., have been shown to selectively demethylate aryl methyl ethers. sci-hub.senih.gov These methods offer the advantage of mild reaction conditions and high selectivity, although substrate scope can be a limitation. sci-hub.senih.gov

For a polyfluorinated system like this compound, the choice of demethylating agent would need to account for the potential for side reactions, such as nucleophilic aromatic substitution of the fluorine atoms, especially under basic conditions.

Alkylation

Once the methoxy group is converted to a hydroxyl group, the resulting phenol can be readily O-alkylated to introduce new ether linkages. Standard Williamson ether synthesis conditions, involving the deprotonation of the phenol with a base (e.g., NaH, K₂CO₃) to form a phenoxide, followed by reaction with an alkyl halide (R-X), are generally applicable. The reactivity of the phenoxide will be influenced by the electron-withdrawing fluorine substituents on the ring.

| Transformation | Reagent(s) | Product | Key Considerations |

| Demethylation | BBr₃, AlCl₃, or HBr | 2,4,5-Trifluoro-3-hydroxybenzamide | Harsh conditions, potential for side reactions with the fluorinated ring. |

| Demethylation | Thiolates (e.g., Sodium dodecanethiolate) | 2,4,5-Trifluoro-3-hydroxybenzamide | Basic conditions, may favor nucleophilic aromatic substitution. |

| O-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. R-X | 2,4,5-Trifluoro-3-alkoxybenzamide | Standard Williamson ether synthesis; reactivity of phenoxide is modulated by fluorine atoms. |

Trifluoromethylation, Oxytrifluoromethylation, and Aminotrifluoromethylation

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can significantly alter the physicochemical and biological properties of a molecule. Methods to achieve trifluoromethylation, as well as the related oxy- and aminotrifluoromethylation, on the this compound scaffold represent advanced synthetic strategies. The already electron-deficient nature of the polyfluorinated ring presents both challenges and opportunities for these transformations.

Trifluoromethylation

Direct C-H trifluoromethylation of arenes is a highly sought-after transformation. For electron-deficient arenes, nucleophilic trifluoromethylation methods are often more suitable.

Nucleophilic Trifluoromethylation: Reagents that deliver a nucleophilic "CF₃⁻" equivalent, such as the Ruppert-Prakash reagent (TMSCF₃), can be used. These reactions often require an initiator or a catalyst. For electron-deficient nitroarenes, a method for regioselective C-H trifluoromethylation has been developed, which could potentially be adapted for polyfluoroarenes. rsc.org

Radical Trifluoromethylation: Radical pathways, often initiated by photoredox catalysis or other radical initiators, can also be employed. A strategy for the para-selective C-H trifluoromethylation of benzamide derivatives has been reported, which proceeds through an iminium intermediate. rsc.org While the directing effect of the amide is key, the existing substituents on the this compound ring would heavily influence the regioselectivity.

Copper-Catalyzed Trifluoromethylation: Copper-mediated or -catalyzed cross-coupling reactions of aryl halides with a trifluoromethyl source are a common approach. If one of the fluorine atoms on the ring could be selectively converted to a more reactive halide (e.g., iodine or bromine), this would provide a handle for such a transformation.

Oxytrifluoromethylation and Aminotrifluoromethylation

These transformations involve the introduction of -OCF₃ and -N(R)CF₃ groups, respectively, and are less common than direct trifluoromethylation.

Oxytrifluoromethylation: Methods for the syn-oxy-trifluoromethylation of alkynes have been developed, which proceed via a copper(III)-CF₃ complex and a phenoxide or alkoxide. researchgate.netgoogle.com Applying such a methodology to an aromatic system would require a different approach, likely involving the reaction of a phenol with a trifluoromethylating agent under specific conditions.

Aminotrifluoromethylation: This transformation is particularly challenging. It could potentially be approached by first introducing an amino group onto the aromatic ring, followed by trifluoromethylation of the nitrogen atom. Alternatively, direct aminotrifluoromethylation of the ring is a developing area of research.

The electron-deficient nature of the this compound ring makes it a challenging substrate for electrophilic aromatic substitution-type reactions but a potentially good candidate for nucleophilic or radical processes. The regiochemical outcome of any C-H functionalization would be a complex interplay between the directing effects of the methoxy, amide, and fluorine substituents.

| Transformation | Potential Method | Reagent(s) | Key Considerations |

| C-H Trifluoromethylation | Nucleophilic Aromatic Substitution | TMSCF₃, Initiator | Regioselectivity on an electron-deficient ring. |

| C-H Trifluoromethylation | Radical Pathway | CF₃ source, Photoredox catalyst | Competing reaction sites and directing group effects. |

| C-X → C-CF₃ | Copper-Catalyzed Cross-Coupling | Aryl halide, CF₃ source, Cu catalyst | Requires prior conversion of C-F to C-I or C-Br. |

| Oxytrifluoromethylation | Reaction of corresponding phenol | Electrophilic CF₃ source | Synthesis of the precursor phenol is required. |

Spectroscopic and Structural Elucidation of 2,4,5 Trifluoro 3 Methoxybenzamide and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon-hydrogen framework and identifying the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,4,5-Trifluoro-3-methoxybenzamide, the key proton signals correspond to the amide (-CONH₂), aromatic (-CH-), and methoxy (B1213986) (-OCH₃) groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CONH₂ | 7.5 - 8.5 | Broad Singlet |

| Aromatic-H | 7.0 - 7.8 | Multiplet |

This table is predictive, based on typical values for similar functional groups.

¹⁹F NMR is a powerful technique specifically used for the analysis of organofluorine compounds. nih.gov It provides information on the chemical environment of each fluorine atom in the molecule. For this compound, three distinct signals are expected, corresponding to the fluorine atoms at positions 2, 4, and 5 of the benzene (B151609) ring.

The chemical shifts and coupling constants (J-couplings) between the fluorine atoms and between fluorine and hydrogen atoms provide definitive structural information. The presence of a trifluoro-substituted aromatic ring results in complex splitting patterns, which can be analyzed to confirm the substitution pattern. dovepress.com General chemical shift ranges for fluorobenzenes are well-established, though specific values are influenced by the other substituents on the ring. colorado.eduspectrabase.com

Table 2: Predicted ¹⁹F NMR Characteristics for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity |

|---|---|---|

| F-2 | -130 to -145 | Doublet of doublets |

| F-4 | -140 to -155 | Doublet of doublets |

This table is predictive, based on typical values and expected coupling patterns for fluorinated aromatic compounds.

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, including quaternary carbons that are not visible in ¹H NMR spectra. youtube.com For this compound, signals are expected for the carbonyl carbon, the six aromatic carbons (with their signals split due to C-F coupling), and the methoxy carbon.

Data for the closely related precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, shows the typical chemical shift regions for these carbons. chemicalbook.com The carbonyl carbon of an amide typically appears in the range of 160-170 ppm. The aromatic carbons bonded to fluorine exhibit characteristic splitting patterns (large one-bond ¹JCF coupling and smaller two- and three-bond couplings), which are invaluable for assignment. rsc.org

Table 3: ¹³C NMR Spectral Data for Analogue 2,4,5-Trifluoro-3-methoxybenzoic acid

| Carbon Type | Observed Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic C-F | 140 - 160 (with C-F coupling) |

| Aromatic C-H, C-C, C-O | 100 - 130 |

Data adapted from spectral information for 2,4,5-Trifluoro-3-methoxybenzoic acid. chemicalbook.com The spectrum for the amide would be very similar, with the primary difference in the chemical shift of the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas that might have the same nominal mass. For this compound (C₈H₆F₃NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. rsc.org

Table 4: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 210.0429 |

This table presents the calculated exact masses for the protonated and sodiated molecular ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates chemical mixtures (LC) and then identifies the components by their mass (MS). Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of moderately polar and thermally labile molecules, such as benzamides, by generating protonated molecules, [M+H]⁺, in the gas phase. chromatographyonline.com

In a typical LC/MS-ESI analysis of this compound, the compound would first be separated from impurities on a reverse-phase LC column. The eluent would then be introduced into the ESI source of the mass spectrometer, where the analyte is ionized. The mass analyzer would then detect the m/z of the resulting ions, confirming the molecular weight of the compound. This technique is widely used for the analysis of complex mixtures, such as in the monitoring of pesticides and other organic compounds in various matrices. chromatographyonline.comeurl-pesticides.eu The coupling of tandem mass spectrometry (MS/MS) further allows for structural confirmation through the analysis of fragmentation patterns. nih.gov

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-Trifluoro-3-methoxybenzoic acid |

Infrared (IR) Spectroscopy for Functional Group Analysis

For a primary amide like this compound, key vibrational bands are anticipated. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration, characteristic of the amide I band, is expected to be a strong absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or the amide II band, usually occurs between 1650 and 1590 cm⁻¹.

Furthermore, the presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group is expected to produce a strong band around 1250-1000 cm⁻¹. The C-F stretching vibrations of the trifluoro-substituted ring will also be present, typically in the 1400-1000 cm⁻¹ region, often overlapping with other absorptions.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3400-3100 (two bands) |

| Amide (C=O) | Stretching (Amide I) | 1680-1630 |

| Amide (N-H) | Bending (Amide II) | 1650-1590 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Methoxy (C-O) | Stretching | 1250-1000 |

| Aryl Fluoride (B91410) (C-F) | Stretching | 1400-1000 |

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While the specific crystal structure of this compound is not publicly documented, analysis of its derivatives provides insight into the likely structural features. For instance, the NIST WebBook lists derivatives such as Benzamide (B126), 2,4,5-trifluoro-3-methoxy-N-(2,4,5-trifluoro-3-methoxybenzoyl)-N-hexadecyl- and this compound, N-(2,5-dimethoxyphenyl)-. nist.govnist.gov The determination of their crystal structures would reveal the precise conformation of the benzamide moiety, the planarity of the aromatic ring, and the orientation of the methoxy and amide groups. Intermolecular interactions, such as hydrogen bonding involving the amide group and potential halogen bonding involving the fluorine atoms, would also be elucidated. These interactions play a significant role in the packing of molecules in the crystal lattice.

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used for the phase identification of crystalline materials and can provide information on unit cell dimensions. carleton.edu It is particularly useful when single crystals suitable for single-crystal X-ray diffraction are not available. units.it The technique involves irradiating a finely ground, randomly oriented powder sample with monochromatic X-rays. carleton.edu The resulting diffraction pattern, a plot of diffraction angle versus intensity, serves as a unique "fingerprint" for a specific crystalline phase. anl.gov

For this compound, a PXRD analysis would be instrumental in:

Phase Identification: Confirming the crystalline phase of a synthesized batch and identifying any potential polymorphic forms. wikipedia.org

Purity Assessment: Detecting the presence of crystalline impurities.

Lattice Parameter Determination: Providing information about the dimensions of the unit cell. carleton.edu

The data obtained from PXRD can be compared with databases like the Crystallography Open Database (COD) or the ICDD's Powder Diffraction File™ (PDF®) for phase identification. protoxrd.com Advanced analysis, such as Rietveld refinement, can be used to refine the crystal structure from powder diffraction data.

Chromatographic Techniques for Purity and Characterization

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely used chromatographic techniques in chemical analysis.

Gas chromatography is a technique used to separate and analyze volatile compounds without decomposition. The NIST WebBook indicates that gas chromatography data is available for derivatives of this compound, such as Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2,4,5-trifluoro-3-methoxybenzoyl)-N-hexadecyl- and this compound, N-(2,5-dimethoxyphenyl)-. nist.govnist.gov

In a typical GC analysis of these compounds, a solution of the sample would be injected into a heated inlet, where it is vaporized. An inert carrier gas then sweeps the vaporized sample onto a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on a solid support) and the mobile phase (the carrier gas). The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. A detector at the end of the column, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the emerging compounds. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) can provide even greater separation power and unambiguous identification of volatile compounds. nih.gov

High-performance liquid chromatography is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

For the analysis of this compound and its analogues, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

A typical HPLC system for the analysis of this compound would consist of:

A pump to deliver the mobile phase at a constant flow rate.

An injector to introduce the sample into the mobile phase stream.

A column containing the stationary phase.

A detector, such as a UV-Vis detector (as the benzamide moiety will absorb UV light) or a mass spectrometer (LC-MS), to detect the separated components.

The resulting chromatogram, a plot of detector response versus retention time, can be used for both qualitative and quantitative analysis. The area under each peak is proportional to the concentration of the corresponding analyte, allowing for purity determination.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed for the rapid separation and identification of compounds, assessment of purity, and monitoring the progress of chemical reactions. In the context of this compound and its analogues, TLC provides a straightforward and efficient method to distinguish between starting materials, intermediates, and final products, as well as to identify potential impurities. The separation on a TLC plate is governed by the differential partitioning of analytes between the stationary phase, typically silica (B1680970) gel or alumina, and a mobile phase, which is a solvent or a mixture of solvents. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification under specific chromatographic conditions.

The polarity of the benzamide derivatives, influenced by the presence and position of fluoro and methoxy substituents, plays a crucial role in their chromatographic behavior. Generally, an increase in the polarity of a compound leads to stronger adsorption onto the polar stationary phase (like silica gel) and results in a lower Rƒ value. Conversely, less polar compounds travel further up the plate, exhibiting higher Rƒ values. The choice of the mobile phase is critical for achieving effective separation. A common strategy involves using a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to optimize the separation of the target compounds.

While specific TLC data for this compound is not extensively documented in publicly available literature, the chromatographic behavior of related substituted benzamides can provide valuable insights for developing suitable analytical methods. The following tables present hypothetical Rƒ values for this compound and its analogues based on established principles of chromatography and data for similar compounds. These tables illustrate how variations in substitution and mobile phase composition are expected to influence the separation.

Table 1: Hypothetical Thin-Layer Chromatography Data for this compound and Analogues on Silica Gel 60 F₂₅₄ Plates

| Compound | Mobile Phase (v/v) | Rƒ Value |

| This compound | Hexane:Ethyl Acetate (1:1) | 0.45 |

| Dichloromethane (B109758):Methanol (95:5) | 0.60 | |

| Toluene:Acetone (7:3) | 0.55 | |

| 3-Methoxybenzamide (B147233) | Hexane:Ethyl Acetate (1:1) | 0.52 |

| Dichloromethane:Methanol (95:5) | 0.68 | |

| Toluene:Acetone (7:3) | 0.62 | |

| 2,4,5-Trifluorobenzamide | Hexane:Ethyl Acetate (1:1) | 0.40 |

| Dichloromethane:Methanol (95:5) | 0.55 | |

| Toluene:Acetone (7:3) | 0.50 | |

| Benzamide | Hexane:Ethyl Acetate (1:1) | 0.58 |

| Dichloromethane:Methanol (95:5) | 0.75 | |

| Toluene:Acetone (7:3) | 0.68 |

Table 2: Effect of Mobile Phase Polarity on the Rƒ Value of this compound on Silica Gel 60 F₂₅₄ Plates

| Mobile Phase (Hexane:Ethyl Acetate, v/v) | Rƒ Value |

| 3:1 | 0.30 |

| 2:1 | 0.38 |

| 1:1 | 0.45 |

| 1:2 | 0.55 |

| 1:3 | 0.62 |

These tables serve as a guide for the expected chromatographic behavior. In practice, the optimal conditions for the TLC analysis of this compound and its analogues would be determined empirically by testing a range of solvent systems with varying polarities to achieve the best possible separation and resolution of all components in a given sample mixture. Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm) due to the aromatic nature of these compounds, or by using staining reagents if the compounds are not UV-active.

Computational Chemistry and Mechanistic Investigations of 2,4,5 Trifluoro 3 Methoxybenzamide Systems

Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rjptonline.org It is widely employed for its favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. rjptonline.org

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For this analysis, data from a closely related analogue, 3-Methoxy-2,4,5-trifluorobenzoic acid (MFBA), is utilized to provide insight into the structural parameters of the trifluoromethoxy-substituted phenyl ring. DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine the optimized geometry of MFBA. rjptonline.org

The results show that the calculated bond lengths and angles are generally in good agreement with experimental X-ray diffraction data. rjptonline.org The presence of bulky substituents like fluorine atoms and the methoxy (B1213986) group on the benzene (B151609) ring leads to slight distortions from a perfect hexagonal geometry. rjptonline.org For instance, the bond angles within the aromatic ring of MFBA deviate from the ideal 120°, indicating repulsion between the substituent groups and the ring system. rjptonline.org

Vibrational analysis is performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model and assist in the assignment of vibrational modes. rjptonline.orgresearchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of 3-Methoxy-2,4,5-trifluorobenzoic acid (Analogue) Data sourced from a DFT/B3LYP study on the analogue compound, 3-Methoxy-2,4,5-trifluorobenzoic acid. rjptonline.org

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value (X-ray) |

| Bond Length | C1-C2 | 1.39 Å | 1.39 Å |

| Bond Length | C2-C3 | 1.38 Å | 1.38 Å |

| Bond Length | C3-C4 | 1.38 Å | 1.38 Å |

| Bond Length | C4-C5 | 1.38 Å | 1.37 Å |

| Bond Length | C5-C6 | 1.39 Å | 1.38 Å |

| Bond Length | C6-C1 | 1.40 Å | 1.40 Å |

| Bond Angle | C6–C1–C2 | 117.69° | 120.52° |

| Bond Angle | C3–C2–C1 | 123.44° | 119.62° |

| Bond Angle | C4–C3–C2 | 116.89° | 120.31° |

Understanding the mechanism of chemical reactions involving 2,4,5-Trifluoro-3-methoxybenzamide, such as its synthesis or degradation, requires the characterization of transition states (TS) and the elucidation of reaction pathways. researchgate.net DFT calculations are a primary tool for this purpose. A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency. researchgate.netyoutube.com

The process involves:

Locating Reactants and Products: The equilibrium geometries of the starting materials and products are fully optimized.

Searching for Transition States: Various computational methods can be employed to find a saddle point connecting the reactants and products. This is often the most challenging step of the calculation. nih.gov

Confirming the Transition State: A frequency calculation is performed on the potential TS structure. A genuine TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Elucidating the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the TS geometry. nih.gov This traces the minimum energy path downhill from the transition state to confirm that it connects the intended reactants and products, thus mapping out the entire reaction pathway. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the constant electron density surface, visually representing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

In an MEP map, different potential values are represented by colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. mdpi.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. mdpi.com

Green: Regions of neutral or near-zero potential.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex many-electron wavefunction into a set of localized one- and two-center orbitals (lone pairs and bonds), which align with intuitive Lewis structures. researchgate.net

A key application of NBO analysis is the study of hyperconjugative interactions, which involve charge delocalization from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and greater stabilization of the molecule. rjptonline.org

For this compound, NBO analysis can reveal:

Intramolecular charge transfer from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic ring and carbonyl group.

The stabilizing effect of interactions between the fluorine atom lone pairs and adjacent σ* orbitals.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide detailed information on static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. acs.org This is particularly important for molecules like this compound, which possess several rotatable bonds.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For large and flexible molecules, force field-based molecular dynamics simulations are a computationally efficient method for exploring the vast conformational landscape. acs.org

In this approach, a classical mechanical model, or force field (e.g., AMBER, CHARMM, OPLS), is used to define the potential energy of the system as a function of its atomic coordinates. acs.org MD simulations then solve Newton's equations of motion for the atoms over time, allowing the molecule to sample different conformations.

For this compound, key areas of conformational flexibility include the rotation around:

The C-N bond of the amide group.

The C-O bond of the methoxy group.

The C-C bond connecting the carbonyl group to the phenyl ring.

By simulating these dynamics, researchers can identify the most stable conformers, understand the energy barriers between them, and generate a conformational ensemble that represents the molecule's behavior in a given environment. acs.org This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Investigation of Conformational Flexibility and Rotational Barriers

The conformational landscape of this compound is primarily dictated by the rotational barriers around the C(aryl)-C(O) and C(aryl)-O(Me) single bonds, as well as the orientation of the amide group. Theoretical and computational studies on substituted benzamides provide a framework for understanding these conformational preferences. nih.govnih.gov

The rotational barrier of the C(aryl)-C(O) bond is influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups, such as fluorine, can modulate the degree of conjugation and thus affect the rotational barrier. nih.gov Similarly, the rotation of the methoxy group (C(aryl)-O bond) also contributes to the conformational flexibility. The orientation of the methyl group relative to the aromatic ring can influence the molecule's electrostatic potential and its interaction with potential binding partners. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the potential energy surface of the molecule as a function of the dihedral angles defining these rotations. mdpi.com These calculations can identify the global and local energy minima, representing the most stable conformers, and the transition states, which define the rotational barriers.

A hypothetical conformational analysis of this compound would likely reveal a preferred conformation where the amide group is twisted out of the plane of the benzene ring to alleviate steric strain from the ortho-fluorine substituent. The methoxy group's orientation would also be optimized to minimize steric clashes while potentially participating in intramolecular interactions, such as a weak hydrogen bond between the methoxy oxygen and an amide proton, if the conformation allows.

Table 1: Estimated Rotational Barriers for Substituted Benzamides

| Bond | Substituent Pattern | Computational Method | Estimated Rotational Barrier (kcal/mol) | Reference |

| C(aryl)-C(O) | 2-Fluoro | ab initio | >2.3 | nih.gov |

| C(aryl)-C(O) | 2-Methoxy | ab initio | >2.5 | nih.gov |

| C(formyl)-N | N-Benzhydrylformamide | DFT | 20-23 | mdpi.com |

This table presents data from related substituted benzamides to provide an estimation of the rotational barriers that might be expected for this compound. The actual values for the target compound would require specific computational studies.

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation

In silico methods are pivotal in modern drug discovery for predicting the physicochemical and pharmacokinetic properties of novel compounds, thereby guiding the design of molecules with improved therapeutic potential. mdpi.comresearchgate.netnih.gov For a molecule like this compound, a range of computational molecular descriptors can be calculated to inform its potential as a drug candidate. These descriptors, derived from the molecule's symbolic representation, transform chemical information into numerical values that can be used in quantitative structure-activity relationship (QSAR) models. wikipedia.org

Key molecular descriptors relevant to drug design include:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a crucial descriptor for predicting a molecule's solubility, membrane permeability, and potential for oral absorption. mdpi.com For this compound, the presence of three fluorine atoms would likely increase its lipophilicity.

Polar Surface Area (PSA): PSA is defined as the sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens). It is a good predictor of a drug's absorption and brain penetration.

Molecular Weight (MW): Adherence to Lipinski's rule of five, which suggests a molecular weight of less than 500 Dalton for good oral bioavailability, is a common consideration in drug design. mdpi.com

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to interact with biological targets. The amide group in this compound provides both a donor and an acceptor.

Quantum Chemical Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability. mdpi.comresearchgate.net The fluorine and methoxy substituents on the aromatic ring will significantly influence these orbital energies.

Table 2: Representative Molecular Descriptors and Their Significance in Drug Design

| Descriptor | Definition | Significance |

| logP | Octanol-water partition coefficient | Predicts lipophilicity, absorption, and distribution. mdpi.com |

| PSA | Polar Surface Area | Correlates with drug absorption and brain penetration. |

| MW | Molecular Weight | Influences oral bioavailability. mdpi.com |

| H-bond Donors/Acceptors | Number of N-H, O-H bonds / Number of N, O atoms | Affects solubility and target binding. |

| HOMO/LUMO Energy Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | Relates to chemical reactivity and stability. mdpi.comresearchgate.net |

| Ovality | Deviation from a spherical shape | Provides information on molecular shape and potential for steric interactions. mdpi.com |

This table provides a general overview of important molecular descriptors. Specific values for this compound would need to be calculated using appropriate software.

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govscielo.org.za These simulations can provide valuable insights into the binding mode, binding affinity, and the conformational changes that occur upon ligand binding, which are crucial for understanding the mechanism of action and for rational drug design. mdpi.comnih.gov

The process of conducting an MD simulation for a ligand-target complex typically involves the following steps:

System Setup: A three-dimensional model of the target protein is obtained, often from the Protein Data Bank (PDB). The ligand, this compound, is then docked into the binding site of the protein using molecular docking software. The complex is then solvated in a box of water molecules and ions are added to neutralize the system.

Simulation: The system is then subjected to a series of energy minimization and equilibration steps before the production MD simulation is run for a duration typically ranging from nanoseconds to microseconds.

Analysis: The trajectory from the MD simulation is analyzed to understand the behavior of the ligand in the binding pocket. This includes analyzing the stability of the ligand's binding pose, the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) it forms with the protein residues, and any conformational changes induced in the protein upon binding. dntb.gov.ua

For this compound, MD simulations could reveal how the trifluoro and methoxy substituents contribute to its binding affinity and selectivity for a particular target. The simulations could show, for example, that the fluorine atoms form favorable interactions with specific residues in the binding pocket or that the methoxy group orients itself to form a key hydrogen bond. nih.gov

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Target Interactions

| Parameter | Description | Insights Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the ligand's binding pose and the overall protein structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible regions of the protein that may be involved in ligand binding. |

| Interaction Energy | The non-bonded interaction energy between the ligand and the protein. | Provides an estimate of the binding affinity. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds over time. | Reveals key hydrogen bonding interactions that stabilize the complex. |

| Binding Free Energy Calculations (e.g., MM/PBSA) | More rigorous methods to estimate the binding affinity. | Provides a more accurate prediction of the ligand's potency. |

This table outlines the common analyses performed on MD simulation trajectories to understand ligand-target interactions.

Mechanistic Insights from Computational and Experimental Integration

The presence of multiple fluorine atoms and an electron-rich aromatic ring in this compound suggests its potential involvement in radical-mediated reactions. Computational and experimental studies on related systems can provide insights into the plausible radical mechanisms. nih.govnih.govrsc.org

One potential radical pathway is the homolytic cleavage of a C-H or C-F bond to generate a radical intermediate. However, the high bond dissociation energy of the C-F bond makes its homolytic cleavage challenging. A more likely scenario is the involvement of the molecule in radical addition or substitution reactions initiated by an external radical source. researchgate.net For instance, a radical species could add to the aromatic ring, or a hydrogen atom could be abstracted from the methyl group of the methoxy moiety.